

N1-Methylpseudouridine: A Comprehensive Technical Guide

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Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has emerged as a cornerstone of modern mRNA therapeutics and vaccine development.[1][2] Its incorporation into messenger RNA (mRNA) transcripts confers superior biological properties compared to unmodified uridine (U) or its parent modification, pseudouridine (Ψ). Specifically, m1Ψ enhances protein expression, increases mRNA stability, and significantly reduces the innate immunogenicity of synthetic mRNA.[3][4][5] These attributes have been pivotal in the success of mRNA-based COVID-19 vaccines and are driving the development of a new generation of therapies for a wide range of diseases.[6] This technical guide provides an in-depth overview of the fundamental properties of N1-methylpseudouridine, including its chemical and physical characteristics, biological functions, and the experimental methodologies used for its characterization.

Core Properties of N1-Methylpseudouridine Chemical and Physical Properties

N1-methylpseudouridine is a C-glycoside isomer of uridine, where the ribose sugar is attached to the C5 position of the uracil base, unlike the N1-ribose bond in uridine.[7] The key distinguishing feature of $m1\Psi$ is the methylation at the N1 position of the uracil base.[7] This modification has significant implications for its chemical and physical properties.



Property	Value	Reference
Molecular Formula	C10H14N2O6	[8]
Molar Mass	258.23 g/mol	[8]
Appearance	White granular powder	[9]
Solubility in water	Highly soluble	[9]

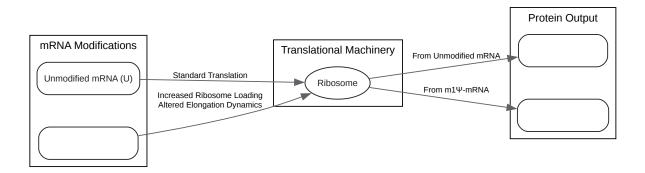
The presence of the N1-methyl group in m1 Ψ alters the hydrogen bonding potential of the base compared to pseudouridine. While Ψ has an additional hydrogen bond donor at the N1 position, this is absent in m1 Ψ . This difference in hydrogen bonding capability influences the stability of RNA duplexes containing these modifications.[7][10] Molecular dynamics studies have shown that m1 Ψ can enhance base stacking interactions within an RNA duplex, contributing to its overall stability.[7][11]

Biological and Biochemical Properties

The incorporation of N1-methylpseudouridine into mRNA transcripts profoundly impacts their biological activity. These effects can be broadly categorized into three main areas: enhanced translation efficiency, increased mRNA stability, and reduced immunogenicity.

The substitution of uridine with m1Ψ in mRNA leads to a significant increase in protein production.[3][4] This enhancement is attributed to several factors. Studies have shown that m1Ψ-modified mRNA can increase the density of ribosomes on the transcript, suggesting more efficient initiation or re-initiation of translation.[4][12] While some reports suggest that m1Ψ may slow down the rate of ribosome elongation in certain sequence contexts, the overall effect is a substantial boost in protein yield.[12]





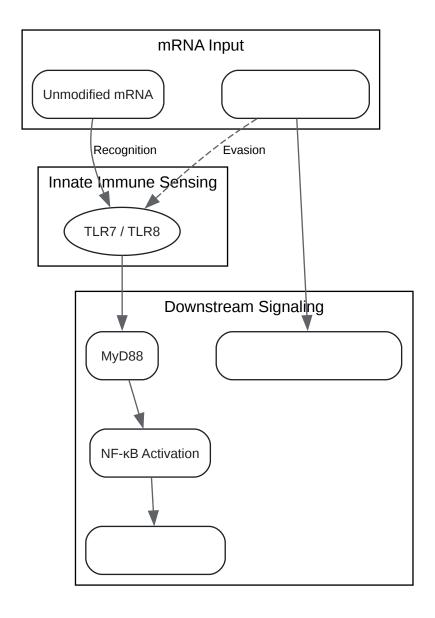
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Caption: Workflow of m1Ψ-mediated translation enhancement.

N1-methylpseudouridine incorporation enhances the stability of mRNA molecules, prolonging their functional half-life within the cell.[5] This increased stability is partly due to the enhanced thermostability of m1Ψ-containing RNA duplexes.[7][11] Furthermore, m1Ψ modification can protect mRNA from degradation by cellular ribonucleases, such as RNase L.[13][14]

A key advantage of m1 Ψ is its ability to significantly reduce the innate immune response typically triggered by in vitro transcribed mRNA.[5][8] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, leading to the production of pro-inflammatory cytokines.[15][16] The presence of m1 Ψ in the mRNA sequence helps to evade this recognition, thereby dampening the inflammatory cascade.[6]





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Caption: Evasion of TLR7/8 signaling by m1Ψ-modified mRNA.

Quantitative Data Summary

The following tables summarize the quantitative effects of N1-methylpseudouridine on mRNA function compared to unmodified uridine and pseudouridine.

Table 1: Comparison of Protein Expression



mRNA Modification	Reporter Gene	Cell Line	Fold Increase in Protein Expression (relative to unmodified)	Reference
m1Ψ	EGFP	HEK293T	~7.4	[3]
m1Ψ	EGFP	Primary Human FLS	Significantly Higher	[8]
Ψ	Luciferase	HEK293T	~3	[3]
5moU	IL-10	Primary Human Cells	Higher than m1Ψ	[17]

Table 2: Comparison of Immunogenicity

mRNA Modification	Cytokine Measured	Cell Type	Fold Change in Cytokine Level (relative to unmodified)	Reference
m1Ψ	IL-6	Primary Human FLS	Suppressed	[8]
m1Ψ	TNF-α	Primary Human FLS	Suppressed	[8]
m1Ψ	CXCL10	Primary Human FLS	Suppressed	[8]
Ψ	IFN-β	Primary Human Cells	Induced (less than unmodified)	[17]
m1Ψ	IFN-β	Primary Human Cells	Induced (less than Ψ)	[17]
5moU	IFN-β	Primary Human Cells	Not Detected	[17]



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize N1-methylpseudouridine-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- 10x Transcription Buffer
- Ribonuclease Inhibitor
- NTP solution (ATP, GTP, CTP)
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
- DNase I (RNase-free)
- Nuclease-free water

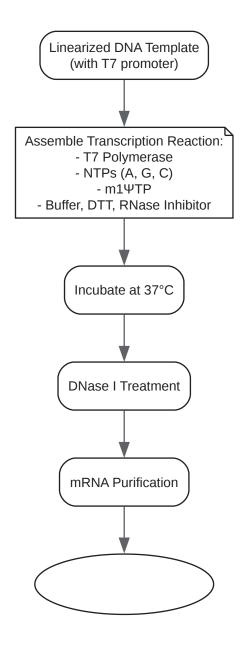
Procedure:

- Assemble the transcription reaction at room temperature in the following order:
 - Nuclease-free water to a final volume of 50 μL
 - 5 μL of 10x Transcription Buffer
 - 5 μL of 100 mM DTT
 - A, C, G NTPs to a final concentration of 4 mM each



- ∘ m1ΨTP to a final concentration of 4 mM
- 1 μg of linearized DNA template
- 1 μL of Ribonuclease Inhibitor
- 2 μL of T7 RNA Polymerase
- Mix gently by pipetting and incubate at 37°C for 2-4 hours.[18]
- To remove the DNA template, add 1 μL of DNase I and incubate at 37°C for 15 minutes.
- Purify the mRNA using a suitable RNA purification kit or by lithium chloride precipitation.
- Quantify the mRNA concentration using a spectrophotometer and verify its integrity by gel electrophoresis.





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Caption: In Vitro Transcription workflow for m1Ψ-mRNA.

Transfection of HEK293 Cells and Luciferase Reporter Assay

This protocol details the transfection of $m1\Psi$ -modified luciferase reporter mRNA into HEK293 cells to quantify protein expression.

Materials:



- HEK293 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Opti-MEM I Reduced Serum Medium
- Lipofectamine MessengerMAX Transfection Reagent
- m1Ψ-modified firefly luciferase mRNA
- Control Renilla luciferase mRNA
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[19][20]
- On the day of transfection, for each well, prepare the following in separate tubes:
 - \circ Tube A: Dilute 500 ng of m1Ψ-modified firefly luciferase mRNA and 50 ng of Renilla luciferase mRNA in 25 μ L of Opti-MEM.
 - Tube B: Dilute 1.5 μL of Lipofectamine MessengerMAX in 25 μL of Opti-MEM.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.[21]
- Add the 50 μL of the mRNA-lipid complex dropwise to the cells in each well.
- Incubate the cells at 37°C in a CO₂ incubator for 18-24 hours.
- Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay
 System.[22][23]
- Transfer the lysate to a luminometer plate.



- Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
- Add the Stop & Glo Reagent (to quench the firefly signal and activate Renilla luciferase) and measure the luminescence again.[1]
- Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

In Vitro Immunogenicity Assay using Human PBMCs

This protocol describes an assay to measure the immunogenic potential of m1Ψ-modified mRNA by quantifying cytokine production from human peripheral blood mononuclear cells (PBMCs).

Materials:

- Freshly isolated human PBMCs
- RPMI 1640 medium with 10% FBS
- m1Ψ-modified mRNA and unmodified control mRNA
- Transfection reagent (e.g., Lipofectamine)
- LPS (positive control)
- ELISA kits for specific cytokines (e.g., TNF-α, IFN-β, IL-6)

Procedure:

- Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 μL of RPMI medium.
- Prepare mRNA-transfection reagent complexes as described in the transfection protocol, using 100 ng of mRNA per well.
- Add the complexes to the cells. Include a negative control (transfection reagent only) and a
 positive control (LPS at 100 ng/mL).



- Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
- Centrifuge the plate to pellet the cells and collect the supernatant.
- Quantify the concentration of TNF-α, IFN-β, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Conclusion

N1-methylpseudouridine is a critical component in the design of effective and safe mRNA-based therapeutics and vaccines. Its ability to enhance protein expression, increase mRNA stability, and reduce innate immunogenicity makes it a superior alternative to both unmodified uridine and pseudouridine. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of m1Ψ-modified mRNA, enabling researchers and drug developers to harness its full potential in their applications. As the field of mRNA technology continues to advance, a thorough understanding of the fundamental properties of N1-methylpseudouridine will remain essential for innovation and the development of next-generation genetic medicines.

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